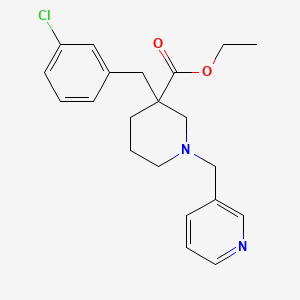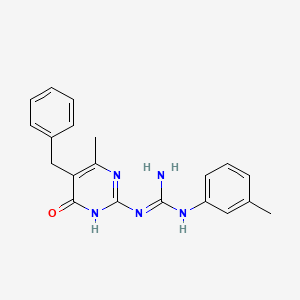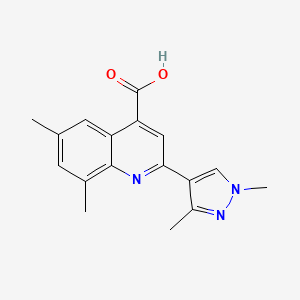
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It has been used in medical research as a tool for studying the opioid receptor system and its effects on the body.
Wirkmechanismus
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide acts as a mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This leads to the release of neurotransmitters such as dopamine, which produces the euphoric effects associated with opioids. N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide also inhibits the release of neurotransmitters that are responsible for pain signaling, which produces the analgesic effects.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to produce similar effects to other opioids, including analgesia, euphoria, sedation, and respiratory depression. It has also been shown to produce side effects such as nausea, vomiting, and constipation. N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has a rapid onset of action and a short duration of action, which makes it useful for studying the opioid receptor system in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments. It has a high affinity for the mu-opioid receptor, which makes it useful for studying the effects of opioids on the body. It also has a rapid onset of action and a short duration of action, which makes it useful for studying the acute effects of opioids. However, N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several limitations for use in lab experiments. It has a high potential for abuse and addiction, which makes it difficult to use in human studies. It also produces side effects such as respiratory depression, which can be dangerous in high doses.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide. One area of research is the development of new opioid drugs that have fewer side effects and a lower potential for abuse and addiction. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for more research on the long-term effects of opioids on the body, including their effects on the immune system, cardiovascular system, and brain function.
Conclusion:
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is a synthetic opioid drug that has been used in medical research to study the opioid receptor system and its effects on the body. It has a high affinity for the mu-opioid receptor and produces similar effects to other opioids, including analgesia, euphoria, sedation, and respiratory depression. N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its rapid onset of action and short duration of action. However, it also has several limitations, including its high potential for abuse and addiction and its side effects. There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, including the development of new opioid drugs, new treatments for addiction and overdose, and more research on the long-term effects of opioids on the body.
Synthesemethoden
The synthesis of N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 3,5-dimethoxyphenylacetonitrile with 3-methylbenzaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then converted to the carboxamide form using pyrrolidine and acetic anhydride. The final product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been used in medical research to study the opioid receptor system and its effects on the body. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic and euphoric effects of opioids. N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has also been used to study the effects of opioids on respiratory depression, addiction, and tolerance.
Eigenschaften
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-6-4-7-15(10-14)19-8-5-9-22(19)20(23)21-16-11-17(24-2)13-18(12-16)25-3/h4,6-7,10-13,19H,5,8-9H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMYFVMWMQREMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(4-methylbenzyl)acetamide](/img/structure/B6082017.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B6082021.png)
![2-(2,4-dimethyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]acetamide](/img/structure/B6082029.png)


![1-[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6082047.png)
![{4-[3-(dimethylamino)propoxy]phenyl}methanol hydrochloride](/img/structure/B6082049.png)

![2-[(3-chloro-2-methylphenyl)amino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6082090.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)
![1-(cyclohexyloxy)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B6082104.png)
![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![2-[3-(benzylthio)-1H-1,2,4-triazol-5-yl]-8-cyclopropylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6082114.png)
